molecular formula C11H10FNO2 B1410555 2-(4-Acetyl-3-fluorophenoxy)propanenitrile CAS No. 1697381-04-6

2-(4-Acetyl-3-fluorophenoxy)propanenitrile

Cat. No. B1410555
CAS RN: 1697381-04-6
M. Wt: 207.2 g/mol
InChI Key: RWZLRXBAQMVLAD-UHFFFAOYSA-N
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Description

2-(4-Acetyl-3-fluorophenoxy)propanenitrile (2-AFFPN) is an organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a derivative of the 3-fluoro-4-acetylphenol, which is an important intermediate in the synthesis of a variety of drugs. The compound has been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anti-cancer and antifungal properties.

Scientific Research Applications

Analytical Techniques in Atmospheric Research

2-(4-Acetyl-3-fluorophenoxy)propanenitrile may be relevant in atmospheric research, particularly in the study of nitrophenols, which are compounds related to atmospheric pollution. Techniques like High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify atmospheric nitrophenols. These compounds originate from various sources, including combustion processes and pesticide hydrolysis, and undergo atmospheric reactions that may involve similar or related chemical structures to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile (Harrison et al., 2005).

Occupational Exposure and Health Effects

In occupational settings, exposure to chemicals structurally related to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, such as Bisphenol A (BPA), has been studied for potential health effects. Workers exposed to BPA, a chemical with similar phenolic structures, have shown higher levels of BPA than those environmentally exposed, indicating the significance of occupational exposure studies for related compounds (Ribeiro et al., 2017).

Environmental Pollutants and Male Infertility

Studies on environmental pollutants like BPA and nonylphenol, which share phenolic components with 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, have indicated potential adverse effects on male reproductive health. These compounds, acting as endocrine disruptors, target developing testes and can induce germ cell apoptosis, highlighting the importance of researching the biological impacts of structurally related compounds (Lagos-Cabré & Moreno, 2012).

Xenoestrogenicity in Dental Materials

Research into the xenoestrogenicity of dental materials due to compounds like Bisphenol-A (BPA) and its derivatives, which are structurally similar to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, suggests that these materials do not necessitate changes in clinical applications. This indicates the importance of understanding the biological activity of related chemical structures in various applications (Ruse Nd, 1997).

Fluorescent Chemosensors

Compounds based on structures like 4-Methyl-2,6-diformylphenol (DFP), which could be chemically related to 2-(4-Acetyl-3-fluorophenoxy)propanenitrile, have been used to develop chemosensors for detecting various analytes. These sensors' high selectivity and sensitivity underscore the potential utility of related compounds in analytical chemistry applications (Roy, 2021).

properties

IUPAC Name

2-(4-acetyl-3-fluorophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7(6-13)15-9-3-4-10(8(2)14)11(12)5-9/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZLRXBAQMVLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetyl-3-fluorophenoxy)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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